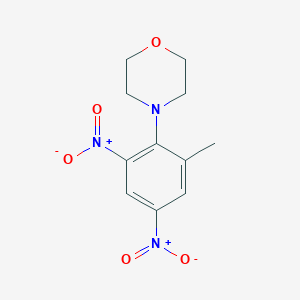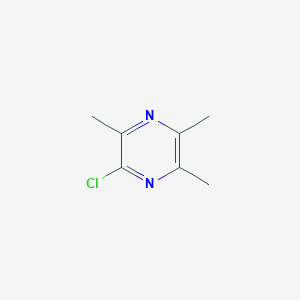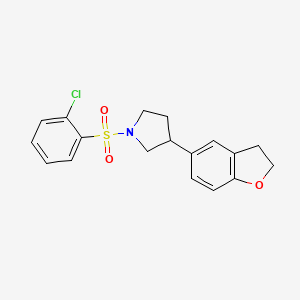
1,4-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Agents
Compounds structurally related to 1,4-dimethyl-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide have shown promising antibacterial activity. For instance, novel Schiff bases derived from pyrazol-5-one and 2-aminobenzothiazole nucleus exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating their potential as lead compounds for developing new antibacterial drugs (Palkar et al., 2017). Additionally, the synthesis of novel derivatives incorporating benzofuran moieties into pyrazole-3-carboxylate structures has been reported, with some compounds displaying antibacterial and antifungal activities (Siddiqui et al., 2013).
Anticancer Agents
Research has also focused on the potential anticancer applications of related compounds. A study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines showed that some derivatives had potent cytotoxic effects against various cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Deady et al., 2003). Similarly, compounds containing the 1,3,4-oxadiazole ring have been investigated for their anticancer properties, with some showing promising results in inhibiting tumor growth (Abu‐Hashem & Aly, 2017).
Antidiabetic Agents
The investigation into antidiabetic agents has led to the development of sulfonylurea derivatives of 3,5-disubstituted pyrazoles. These compounds have shown antidiabetic activity, providing a foundation for further exploration into new therapeutic agents for diabetes management (Soliman, 1979).
Material Science Applications
In the realm of material science, aromatic polyamides with pendent acetoxybenzamide groups have been synthesized, displaying good thermal stability and the ability to form thin, flexible films. These materials, incorporating 1,3,4-oxadiazole units, exhibit potential for various industrial applications due to their physical properties (Sava et al., 2003).
Eigenschaften
IUPAC Name |
1,4-dimethyl-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-10-9-21(2)20-14(10)15(22)17-16-19-18-13(23-16)8-11-4-6-12(24-3)7-5-11/h4-7,9H,8H2,1-3H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDNNOIIHMLELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-methylphenyl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2455072.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B2455074.png)
![N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2455075.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)cyclopentanecarboxamide](/img/structure/B2455080.png)
![3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl}propan-1-amine dihydrochloride](/img/structure/B2455082.png)
![Ethyl 4-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2455083.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2455086.png)
![3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2455087.png)
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid](/img/structure/B2455090.png)